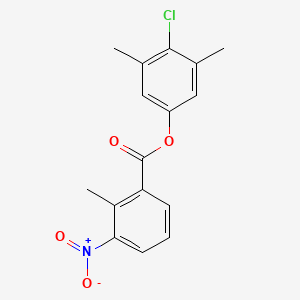![molecular formula C27H38N2O6 B10881917 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane. The reaction is initiated at 0°C with the addition of EDCI.HCl under nitrogen protection, followed by stirring at room temperature for 24 hours. The product is then purified through a series of washes and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and activity. The compound may act on neurotransmitter receptors or enzymes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine: Similar structure with an additional methoxy group at the 5 position.
N-Acetyl-3,4-dimethoxyphenethylamine: A related compound with an acetyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide is unique due to its combination of methoxy groups and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C27H38N2O6 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C27H38N2O6/c1-28(13-11-19-9-10-22(31-2)23(14-19)32-3)27(30)21-8-7-12-29(18-21)17-20-15-24(33-4)26(35-6)25(16-20)34-5/h9-10,14-16,21H,7-8,11-13,17-18H2,1-6H3 |
InChI Key |
ZSVFHKDJJXZKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanethione](/img/structure/B10881843.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)

![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)

![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
